N-butylacrylamide N-butylacrylamide
Brand Name: Vulcanchem
CAS No.: 2565-18-6
VCID: VC1979136
InChI: InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9)
SMILES: CCCCNC(=O)C=C
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

N-butylacrylamide

CAS No.: 2565-18-6

Cat. No.: VC1979136

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

N-butylacrylamide - 2565-18-6

Specification

CAS No. 2565-18-6
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name N-butylprop-2-enamide
Standard InChI InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9)
Standard InChI Key YRVUCYWJQFRCOB-UHFFFAOYSA-N
SMILES CCCCNC(=O)C=C
Canonical SMILES CCCCNC(=O)C=C

Introduction

Physical and Chemical Properties

N-butylacrylamide possesses distinctive physical and chemical properties that determine its handling requirements, storage conditions, and potential applications. The compound typically exists as a colorless to light yellow liquid at room temperature. Table 1 summarizes the key properties of N-butylacrylamide based on multiple scientific sources.

Table 1: Physical and Chemical Properties of N-Butylacrylamide

PropertyValueReference
Chemical FormulaC7H13NO
Molecular Weight127.18 g/mol
Physical StateClear liquid
ColorColorless to light yellow to light orange
Boiling Point83-85°C (at 1 Torr) or 90°C (at 0.1 mmHg)
Density0.876±0.06 g/cm³ (predicted)
Storage Temperature2-8°C (refrigerated)
Stability ConcernsAir sensitive, heat sensitive
Purity (Commercial)>98.0% (GC)
pKa15.13±0.46 (predicted)

Due to the presence of the reactive acrylic group, N-butylacrylamide is prone to polymerization, especially when exposed to heat, light, or certain catalysts. To prevent unwanted polymerization during storage, commercial preparations often include stabilizers such as methoxyphenol (MEHQ) . This sensitivity to polymerization is both a challenge for storage and an advantageous property for its use as a monomer in controlled polymerization reactions.

Synthesis Methods

Several methods have been developed for the synthesis of N-butylacrylamide, each with distinct advantages and limitations. The choice of synthesis route often depends on factors such as scale of production, available reagents, desired purity, and cost considerations.

Reaction of Acryloyl Chloride with n-Butylamine

The most direct and commonly employed method for synthesizing N-butylacrylamide involves the reaction of acryloyl chloride with n-butylamine. This reaction typically proceeds in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen chloride produced during the reaction :

CH2=CHCOCl + CH3(CH2)3NH2 → CH2=CHCONH(CH2)3CH3 + HCl

This reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert conditions at low temperatures (0°C). The reaction mixture requires vigorous stirring to prevent salt formation that could impede the reaction progress . The base (triethylamine) serves to neutralize the hydrogen chloride generated during the reaction, forming triethylammonium chloride as a byproduct.

Lewis Acid-Catalyzed Synthesis

An alternative approach involves the reaction of acrylamide with butyl chloride in the presence of a Lewis acid catalyst. According to patent literature, this method offers a more efficient route under milder conditions :

CH2=CHCONH2 + CH3(CH2)3Cl → CH2=CHCONH(CH2)3CH3 + HCl

In this process, stoichiometric amounts of acrylamide and butyl chloride are dissolved in a suitable solvent (such as acetonitrile, tetrahydrofuran, acetone, or dioxane), and a Lewis acid catalyst (aluminum chloride, zinc chloride, or nickel chloride) is added. The reaction occurs at temperatures ranging from room temperature to 50°C for periods between 1 and 24 hours. The reaction is exothermic and is characterized by the vigorous evolution of hydrogen chloride gas .

Catalytic Synthesis from Acrylonitrile

A third approach, which has been applied to similar N-alkylacrylamides, involves the catalytic reaction of acrylonitrile with alcohols. This method employs solid acid catalysts such as heteropoly compounds or zeolites :

CH2=CHCN + CH3(CH2)3OH → CH2=CHCONH(CH2)3CH3

In this reaction, acrylonitrile reacts with n-butanol in the presence of a solid acid catalyst. While this method has been demonstrated for compounds like N-tert-butylacrylamide, it could theoretically be adapted for N-butylacrylamide synthesis as well .

Applications and Uses

N-butylacrylamide finds application in various fields, primarily due to its ability to form polymers with specific properties. Its versatility as a monomer makes it valuable in numerous industrial and research settings.

Polymer Synthesis

The primary application of N-butylacrylamide is as a monomer in the synthesis of homopolymers and copolymers. When polymerized, it forms poly(N-butylacrylamide), a polymer with unique properties . More commonly, it is copolymerized with other monomers to create materials with tailored characteristics.

The synthesis of N-alkyl acrylamide homopolymers, including those based on N-butylacrylamide, has been described in scientific literature. These polymers have potential applications as mineral collectors in froth flotation processes, which are crucial in mineral processing industries .

Antimicrobial Materials

By analogy with closely related compounds such as N-tert-butylacrylamide, polymers containing N-butylacrylamide may exhibit antimicrobial properties. Research has shown that copolymers of N-tert-butylacrylamide and N-vinyl pyrrolidone demonstrate antimicrobial activity against selected bacteria and fungi, with the activity increasing with higher concentration of the acrylamide component .

The mechanism behind this antimicrobial activity likely involves the hydrophobic interaction between the butyl groups in the polymer and the lipid components of microbial cell membranes, potentially disrupting membrane integrity and leading to cell death .

Smart Materials and Biomedical Applications

The structural similarities between N-butylacrylamide and other N-substituted acrylamides suggest potential applications in thermoresponsive materials. For instance, poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) exhibits temperature-switchable properties useful in creating smart surfaces for applications such as microalgal biofilm cultivation .

These materials demonstrate phase transitions at specific temperatures (lower critical solution temperature, LCST), allowing for controlled changes in properties such as hydrophilicity/hydrophobicity. Such behavior could be exploited in drug delivery systems, tissue engineering, and bioseparation processes .

Research Findings and Recent Developments

Scientific research on N-butylacrylamide and related compounds continues to expand our understanding of their properties and potential applications.

Synthesis Optimization

Recent research has focused on optimizing the synthesis of N-butylacrylamide to improve yields and reduce environmental impact. One study reported the synthesis of N-butylacrylamide via the reaction of acryloyl chloride with n-butylamine in tetrahydrofuran, achieving a yield of 60% . The reaction employed cerium acetate as a catalyst and silver carbonate as an oxidant.

Alternative synthetic approaches continue to be explored, with emphasis on green chemistry principles such as atom economy, reduced waste generation, and the use of less hazardous reagents .

Polymer Characterization

Studies on polymers containing N-substituted acrylamides, including those with structures similar to N-butylacrylamide, have revealed important structure-property relationships. Research has demonstrated that increasing the hydrophobic character of the N-substituent affects properties such as the lower critical solution temperature (LCST), mechanical strength, and biocompatibility of the resulting polymers .

Spectroscopic methodologies have been developed to accurately measure the micro-polarity and hydrogen-bond donor/acceptor abilities of these polymers, providing valuable insights into their behavior in different environments .

Thermoresponsive Behavior

The thermoresponsive behavior of polymers containing N-substituted acrylamides has been extensively studied. Research on poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) has demonstrated that incorporating hydrophobic groups like tert-butyl can fine-tune the lower critical solution temperature (LCST) .

This property has been leveraged to create coatings with temperature-switchable performance due to competition between hydrophobic groups and hydrophilic groups in the polymer molecules. Such materials show promise in applications requiring controlled adhesion and release, such as cell culture substrates and drug delivery systems .

Antimicrobial Properties

Studies on copolymers of N-tert-butylacrylamide and N-vinyl pyrrolidone have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The research indicated that the activity increases with higher mole percentages of the acrylamide component in the copolymer .

These findings suggest potential applications for N-butylacrylamide-based polymers in antimicrobial coatings, medical devices, and water purification systems where controlling microbial growth is essential.

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